KU-60019: A Deep Dive into its Mechanism of Action as a Potent ATM Kinase Inhibitor
KU-60019: A Deep Dive into its Mechanism of Action as a Potent ATM Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of KU-60019, a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and DNA damage response (DDR) pathways.
Executive Summary
KU-60019 is a small molecule inhibitor that demonstrates high potency and selectivity for ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs). By inhibiting ATM, KU-60019 effectively abrogates downstream signaling cascades involved in cell cycle checkpoints, DNA repair, and apoptosis. This leads to the sensitization of cancer cells to DNA-damaging agents such as ionizing radiation. Furthermore, emerging evidence suggests that KU-60019 also impacts pro-survival signaling pathways, including the AKT pathway, thereby inhibiting cell migration and invasion. This dual action positions KU-60019 as a promising therapeutic agent in oncology.
Core Mechanism of Action: ATM Kinase Inhibition
KU-60019 functions as a direct and potent inhibitor of the ATM kinase.[1][2] In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 6.3 nM.[1][3][4][5] This potent inhibition is highly selective for ATM over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia and Rad3-related (ATR) protein.[3]
Quantitative Inhibitory Profile
The following table summarizes the key quantitative data regarding the inhibitory activity and selectivity of KU-60019.
| Kinase | IC50 | Selectivity vs. ATM (fold) |
| ATM | 6.3 nM | - |
| DNA-PKcs | 1.7 µM | ~270-fold |
| ATR | >10 µM | >1600-fold |
Data compiled from multiple sources.[3][4][5]
Downstream Signaling Consequences of ATM Inhibition
The primary consequence of KU-60019-mediated ATM inhibition is the disruption of the DNA damage response pathway. In the presence of DNA double-strand breaks, typically induced by ionizing radiation or chemotherapy, ATM would normally phosphorylate a plethora of downstream targets to orchestrate a cellular response. KU-60019 effectively prevents these phosphorylation events.
Key downstream targets whose radiation-induced phosphorylation is blocked by KU-60019 include:
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Checkpoint Kinase 2 (CHK2): Inhibition of CHK2 phosphorylation at Threonine 68 prevents the activation of this crucial effector kinase, which is responsible for instituting cell cycle checkpoints.[6]
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p53: KU-60019 completely inhibits the phosphorylation of p53 at Serine 15, a key event for its activation and subsequent induction of apoptosis or cell cycle arrest.[3][6]
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γ-H2AX: The phosphorylation of the histone variant H2AX to form γ-H2AX is a critical early event in the recruitment of DNA repair factors to the site of damage. KU-60019 partially inhibits the formation of γ-H2AX.[3][6]
The following diagram illustrates the canonical ATM signaling pathway and the point of intervention by KU-60019.
Impact on Pro-Survival Signaling and Cell Motility
Beyond its role in the canonical DNA damage response, KU-60019 has been shown to modulate pro-survival signaling pathways, notably the AKT pathway. Treatment with KU-60019 leads to a reduction in the basal phosphorylation of AKT at Serine 473.[6] This effect suggests that ATM may regulate a phosphatase that acts on AKT.[6] The inhibition of AKT signaling, a key pathway in promoting cell survival, growth, and motility, contributes to the anti-cancer properties of KU-60019 by inhibiting the migration and invasion of glioma cells.[6][7]
Experimental Protocols
The following methodologies are representative of the key experiments used to elucidate the mechanism of action of KU-60019.
In Vitro Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of KU-60019 against purified ATM kinase.
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Methodology:
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Recombinant ATM kinase is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a phosphospecific antibody).
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KU-60019 is added at a range of concentrations.
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The kinase reaction is allowed to proceed for a defined period at 30°C.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or ELISA.
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IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Western Blot Analysis of Phosphoprotein Levels
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Objective: To assess the effect of KU-60019 on the phosphorylation of downstream ATM targets in a cellular context.
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Methodology:
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Human cancer cell lines (e.g., U87 or U1242 glioma cells) are cultured to 70-80% confluency.[6]
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Cells are pre-treated with KU-60019 at various concentrations (e.g., 1, 3, 10 µM) for 1 hour.[6]
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Cells are then exposed to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage.[6]
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At specified time points post-irradiation (e.g., 15, 30, 60 minutes), cells are lysed, and protein concentration is determined.[6]
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Membranes are probed with primary antibodies specific for phosphorylated proteins (e.g., anti-p-ATM (S1981), anti-p-p53 (S15), anti-p-CHK2 (T68), anti-γ-H2AX) and total protein levels as loading controls.
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Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
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The following diagram outlines the general workflow for a Western blot experiment to assess the effect of KU-60019.
Colony-Forming Radiosurvival Assay
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Objective: To determine the ability of KU-60019 to sensitize cancer cells to ionizing radiation.
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Methodology:
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Cells are seeded at a low density in multi-well plates.
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Cells are treated with a fixed concentration of KU-60019 or vehicle control.
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Cells are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[8]
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After irradiation, the drug-containing medium is replaced with fresh medium.
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Cells are allowed to grow for 10-14 days until visible colonies form.
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Colonies are fixed, stained (e.g., with crystal violet), and counted.
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The surviving fraction at each radiation dose is calculated and plotted to generate survival curves. The dose enhancement ratio (DER) can then be calculated.
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Conclusion
KU-60019 is a highly potent and selective inhibitor of ATM kinase. Its mechanism of action is centered on the direct inhibition of ATM's catalytic activity, leading to a comprehensive blockade of the DNA damage response pathway. This, in turn, results in the radiosensitization of cancer cells. The additional inhibitory effect on the pro-survival AKT pathway further underscores its therapeutic potential by limiting cancer cell motility and invasion. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and similar DDR inhibitors.
References
- 1. KU-60019, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 6. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
